molecular formula C10H16N2 B3118700 N-methyl-N-[2-(methylamino)ethyl]aniline CAS No. 2412-49-9

N-methyl-N-[2-(methylamino)ethyl]aniline

Cat. No.: B3118700
CAS No.: 2412-49-9
M. Wt: 164.25 g/mol
InChI Key: AIIUZOINSAAJMM-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(methylamino)ethyl]aniline is a synthetic aniline derivative of interest in chemical and pharmaceutical research. This compound features a tertiary amine and a secondary amine group within its ethylaniline structure, making it a potential versatile building block for chemical synthesis. Compounds with N-alkyl and N-ethylamino substitutions are frequently explored in medicinal chemistry for their potential to modulate the physicochemical properties of larger molecules . Similarly structured aniline derivatives are often utilized in the development of novel chemical entities and in materials science research. The presence of multiple nitrogen atoms allows this compound to act as a ligand or an intermediate in the synthesis of more complex molecules. Researchers value such structures for their potential to create protease-resistant peptides or for generating combinatorial libraries to identify high-affinity ligands for protein targets . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N,N'-dimethyl-N'-phenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11-8-9-12(2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIUZOINSAAJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Alkylation: One common method for synthesizing N-methyl-N-[2-(methylamino)ethyl]aniline involves the reductive alkylation of aniline with formaldehyde and methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Nucleophilic Substitution: Another approach involves the nucleophilic substitution of N-methyl-2-chloroethylamine with aniline. This reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive alkylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-N-[2-(methylamino)ethyl]aniline can undergo oxidation reactions, typically forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: N-methyl-N-[2-(methylamino)ethyl]aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules

Industry: Industrially, this compound is employed in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives. Its versatility makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism by which N-methyl-N-[2-(methylamino)ethyl]aniline exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

N-Ethyl-N-methylaniline (CAS: 613-97-8)

  • Structure : Aniline nitrogen substituted with ethyl and methyl groups.
  • Molecular Formula: C₉H₁₃N (Monoisotopic mass: 135.105) .
  • Comparison: Substituent Effects: Lacks the ethylenediamine-like chain, resulting in lower steric hindrance and simpler reactivity. Synthesis: Produced via alkylation of aniline with methanol/ethanol in the presence of Ni catalysts (e.g., 85% selectivity for mono-N-methylation under basic conditions) . Applications: Intermediate in dye synthesis and agrochemicals.

N-(2-Hydroxyethyl)-N-methylaniline (CAS: 93-90-3)

  • Structure : Aniline nitrogen substituted with methyl and 2-hydroxyethyl groups.
  • Molecular Formula: C₉H₁₃NO (Monoisotopic mass: 151.100) .
  • Comparison :
    • Substituent Effects : Hydroxyethyl group introduces hydrogen-bonding capability, enhancing solubility in water.
    • Synthesis : Ethoxylation of N-methylaniline .
    • Applications : Precursor for Disperse Orange 5 and Basic Red 13 dyes .

N-Methyl-2-nitroaniline (CAS: Multiple entries)

  • Structure : Aniline with methyl and nitro groups at the nitrogen and ortho positions.
  • Molecular Formula: C₇H₈N₂O₂ (Monoisotopic mass: 152.059) .
  • Comparison :
    • Substituent Effects : Nitro group increases electron-withdrawing effects, reducing basicity compared to the target compound.
    • Synthesis : Direct nitration of N-methylaniline .
    • Applications : Intermediate in explosives and corrosion inhibitors.

N,N-Dimethyl-o-nitroaniline (CAS: 114651-37-5)

  • Structure : Aniline nitrogen substituted with two methyl groups and an ortho-nitro group.
  • Molecular Formula: C₈H₁₀N₂O₂ (Monoisotopic mass: 166.074) .
  • Comparison :
    • Substituent Effects : Dimethyl groups provide steric shielding, while the nitro group directs electrophilic substitution.
    • Synthesis : Nitration of N,N-dimethylaniline .
    • Applications : Used in photostabilizers and coordination chemistry.

Comparative Analysis Table

Compound Molecular Formula Key Substituents Synthesis Method Applications
This compound C₁₀H₁₅N₂ Methyl, 2-(methylamino)ethyl Not explicitly described Pharmaceutical intermediates
N-Ethyl-N-methylaniline C₉H₁₃N Methyl, ethyl Ni-catalyzed alkylation Dyes, agrochemicals
N-(2-Hydroxyethyl)-N-methylaniline C₉H₁₃NO Methyl, 2-hydroxyethyl Ethoxylation Dye precursors
N-Methyl-2-nitroaniline C₇H₈N₂O₂ Methyl, nitro (ortho) Direct nitration Explosives, inhibitors
N,N-Dimethyl-o-nitroaniline C₈H₁₀N₂O₂ Dimethyl, nitro (ortho) Nitration of dimethylaniline Photostabilizers

Key Research Findings

  • Steric and Electronic Effects: The 2-(methylamino)ethyl group in the target compound introduces both steric bulk and basicity, making it more reactive in nucleophilic substitutions compared to simpler analogs like N-ethyl-N-methylaniline .

Contradictions and Limitations

  • Property Gaps : Physical properties (e.g., melting point, solubility) for the target compound are absent, unlike N-(2-hydroxyethyl)-N-methylaniline, which has documented solubility in aromatic solvents .

Biological Activity

N-methyl-N-[2-(methylamino)ethyl]aniline, also known as 2412-49-9, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methyl group and a secondary amine, suggesting possible interactions with biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃N₂
  • Molecular Weight : 149.21 g/mol

Antitumor Activity

Recent studies have explored the antitumor properties of compounds related to this compound. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence cytotoxic activity against various cancer cell lines. For instance, compounds with specific substitutions demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating enhanced potency against cancer cells .

Antibacterial and Antifungal Properties

This compound has also been investigated for its antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for several derivatives of this compound were found to range from 46.9 to 93.7 µg/mL against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. These studies included acute oral toxicity tests on various species, including birds and mammals. The results indicated that while the compound exhibits some degree of toxicity, it varies significantly depending on the exposure route and concentration .

Case Studies

  • Case Study on Antitumor Activity : A study demonstrated that derivatives of this compound showed significant activity against human cancer cell lines, particularly in inhibiting cell proliferation through apoptosis mechanisms.
  • Case Study on Antimicrobial Efficacy : Another investigation revealed that certain analogs exhibited strong antibacterial effects against multi-drug resistant strains, highlighting their potential as new therapeutic agents in combating resistant infections.

Research Findings Summary Table

Activity Type IC50/MIC Values Notes
Antitumor< 23.30 mMEffective against various cancer cell lines
Antibacterial46.9 - 93.7 µg/mLActive against Gram-positive and Gram-negative bacteria
ToxicityVaries by speciesAcute toxicity observed in multiple studies

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for N-methyl-N-[2-(methylamino)ethyl]aniline, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise alkylation : Start with N-methylaniline and react with 2-chloroethylmethylamine in the presence of a base (e.g., triethylamine) to introduce the methylaminoethyl group. Monitor reaction progress via TLC or GC-MS to optimize stoichiometry (2–3 equivalents of alkylating agent recommended for amines ).
  • Ethoxylation/methylation : Adapt methods from N-(2-hydroxyethyl)-N-methylaniline synthesis (ethylene oxide ethoxylation ), followed by methylation of the hydroxyl group using POCl₃ or PCl₃ .
  • Yield optimization : Control temperature (room temperature for amine reactions ), and use inert atmospheres to prevent oxidation.

Q. What analytical techniques are critical for characterizing this compound?

  • Recommended methods :

  • GC-MS : Use a Chromolith® HR column with 1 µL injection volume and helium carrier gas for volatile derivatives .
  • NMR spectroscopy : Analyze methyl group splitting patterns (e.g., δ 2.2–3.0 ppm for N-methyl and methylaminoethyl protons) and compare with structurally similar compounds like N-(2-hydroxyethyl)-N-methylaniline .
  • Elemental analysis : Validate purity (>98%) using CHN analysis, as demonstrated for poly(N-methylaniline) derivatives .

Q. How does the compound’s solubility vary across solvents, and what experimental methods determine this?

  • Procedure :

  • Test solubility in oxygenated (e.g., ethanol, acetone) and aromatic solvents (e.g., toluene) based on trends observed for N-(2-hydroxyethyl)-N-methylaniline .
  • Use shake-flask method with UV-Vis spectroscopy (λmax ~250–280 nm for aromatic amines) to quantify solubility. For low-solubility cases, employ Advanced Chemistry Development (ACD/Labs) software for computational predictions .

Advanced Research Questions

Q. How can alkylation steps be optimized to minimize side products like quaternary ammonium salts or over-alkylation?

  • Strategies :

  • Use controlled stoichiometry (1.5–2.0 equivalents of alkylating agent) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .
  • Monitor by-products via HPLC with a C18 column and acetonitrile/water gradient, as applied in nitroaniline analysis .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

  • Approach :

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., methylaminoethyl protons).
  • Compare with crystallographic data from analogous compounds (e.g., N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline ). If crystallography is impractical, use DFT calculations to model expected spectra .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Protocol :

  • Conduct accelerated stability studies: Expose the compound to buffers (pH 1–12) at 40–60°C for 24–72 hours. Analyze degradation products via LC-MS, referencing methods for N,N-dimethylaniline oxidation .
  • Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (4°C, inert atmosphere) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Tools :

  • Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Validate against experimental reactivity data from similar tertiary amines (e.g., N-methyl-N-phenylethanolamine ).

Q. What mechanistic insights explain the compound’s degradation pathways under oxidative conditions?

  • Analysis :

  • Identify intermediates via time-resolved ESR spectroscopy to detect radical species. Compare with N,N-dimethylaniline degradation, which forms N-oxide and nitrosamine derivatives .
  • Use kinetic isotope effects (KIE) to probe rate-determining steps in oxidation mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-[2-(methylamino)ethyl]aniline
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[2-(methylamino)ethyl]aniline

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